8-Methoxyquinolin-6-amine

Descripción general

Descripción

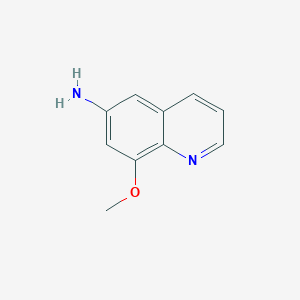

8-Methoxyquinolin-6-amine is an organic compound belonging to the quinoline family. It is characterized by a quinoline core structure with a methoxy group at the 8th position and an amino group at the 6th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinolin-6-amine typically involves the nitration of 6-methoxyquinoline followed by reduction. The key intermediate, 6-methoxy-8-nitroquinoline, is synthesized using conventional nitration methods. This intermediate is then reduced to this compound using reducing agents such as iron powder in acetic acid or catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and green chemistry approaches are employed to enhance efficiency and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 8-Methoxyquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can further modify the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as iron powder in acetic acid or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Modified amino derivatives.

Substitution: Various substituted quinoline derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Methoxyquinolin-6-amine has shown significant potential as a key intermediate in the development of antimalarial drugs. It exhibits potent in vitro activity against Plasmodium falciparum and Plasmodium vivax, making it a vital candidate for further drug development aimed at treating malaria.

Table 1: Antimalarial Activity of this compound

| Study Reference | Activity | IC50 (µM) | Comments |

|---|---|---|---|

| Antimalarial | <1 | Effective against multiple strains of malaria | |

| Cytotoxicity | 54.73–248.5 | Low cytotoxicity observed in mammalian cells |

Enzyme Inhibition Studies

The compound acts as a CYP1A2 inhibitor, influencing various biochemical pathways by modulating enzyme activity. This property makes it useful for studying enzyme inhibition and protein interactions.

Table 2: Enzyme Inhibition Properties

| Enzyme Target | Inhibition Type | Mechanism of Action |

|---|---|---|

| CYP1A2 | Competitive | Binds to active site, preventing substrate interaction |

Neurodegenerative Disease Research

Recent studies have explored the potential of 8-methoxyquinoline derivatives in treating neurodegenerative diseases by targeting oxidative stress and metallostasis imbalances. The compound's ability to chelate metal ions may restore metal balance, which is crucial in conditions like Alzheimer’s disease .

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that derivatives of 8-methoxyquinoline can exhibit cytoprotective effects against oxidative stress in retinal cells, indicating potential application in treating retinal neurodegenerative diseases .

Industrial Applications

Apart from its medicinal uses, this compound serves as a building block for synthesizing complex organic molecules and is utilized in producing dyes and pigments, showcasing its versatility in industrial chemistry .

Mecanismo De Acción

The mechanism of action of 8-Methoxyquinolin-6-amine involves its interaction with biological targets such as enzymes and receptors. In antimalarial applications, the compound interferes with the parasite’s metabolic pathways, leading to its death. The amino and methoxy groups play crucial roles in binding to the active sites of target enzymes, thereby inhibiting their function .

Comparación Con Compuestos Similares

8-Aminoquinoline: Similar structure but lacks the methoxy group.

6-Methoxyquinoline: Similar structure but lacks the amino group.

8-Methoxyquinoline: Similar structure but lacks the amino group at the 6th position

Uniqueness: 8-Methoxyquinolin-6-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, particularly in medicinal chemistry .

Actividad Biológica

Overview

8-Methoxyquinolin-6-amine is a compound belonging to the quinoline family, characterized by its unique structure that includes a methoxy group at the 8th position and an amino group at the 6th position. This compound has garnered significant attention due to its biological activities, particularly its potential as an anti-infective agent against various pathogens, including malaria-causing parasites.

Target Pathogens

The primary biological activity of this compound is its potent antimalarial effects, particularly against Plasmodium falciparum and Plasmodium vivax. The compound exhibits broad-spectrum anti-infective properties, making it a candidate for further therapeutic development.

Mode of Action

The mechanism through which this compound exerts its effects involves interaction with specific enzymes and proteins. Notably, it acts as a CYP1A2 inhibitor, affecting the cytochrome P450 enzyme system, which plays a crucial role in drug metabolism and the activation of various biochemical pathways.

In Vitro Antimalarial Activity

Research indicates that this compound demonstrates significant in vitro antimalarial activity. In studies involving drug-sensitive strains of Plasmodium falciparum, the compound showed IC50 values ranging from 20 to 4760 ng/mL. This suggests that it is effective even at low concentrations .

Comparison with Other Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Structure Characteristics | Antimalarial Activity (IC50) |

|---|---|---|

| 8-Aminoquinoline | Lacks methoxy group | Varies significantly |

| 6-Methoxyquinoline | Lacks amino group | Limited activity |

| 8-Methoxyquinoline | Lacks amino group at the 6th position | Limited activity |

| This compound | Contains both methoxy and amino groups | IC50 = 20–4760 ng/mL |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability, which is essential for its therapeutic efficacy. Studies indicate that the compound maintains stability under various laboratory conditions, supporting its potential for clinical use.

Case Studies and Research Findings

-

Antimalarial Efficacy in Animal Models

In vivo studies on Swiss mice infected with Plasmodium berghei demonstrated that certain analogues of this compound cured all treated animals at doses as low as 25 mg/kg/day. These findings support the compound's potential as a treatment option for malaria . -

Antibacterial Activity

Beyond antimalarial properties, derivatives of this compound have shown promising antibacterial activity against gram-positive bacteria. The introduction of a methoxy group at the C-8 position has been linked to enhanced antibacterial effects compared to other structural analogues . -

Antileishmanial and Antifungal Activities

Recent studies have also reported that some synthesized analogues exhibit significant antileishmanial activities (IC50 = 0.84–5.0 μg/mL) and antifungal activities against various species such as Candida albicans and Aspergillus fumigatus, indicating a broader spectrum of biological activity .

Propiedades

IUPAC Name |

8-methoxyquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOUDKKEHNADTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)N)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90528445 | |

| Record name | 8-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75959-08-9 | |

| Record name | 8-Methoxyquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxyquinolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.